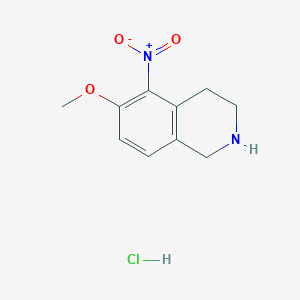

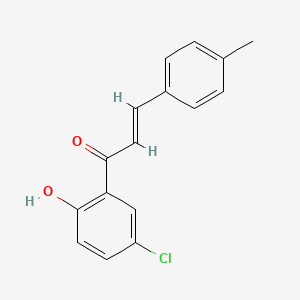

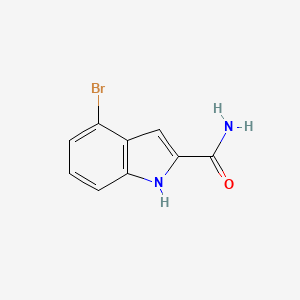

![molecular formula C21H23N3O4 B2576699 4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate CAS No. 1008018-96-9](/img/structure/B2576699.png)

4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been investigated for its antitumor properties. In a study by Liu et al., seventeen novel derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide were synthesized and evaluated . Among these derivatives, compound IVa exhibited more activity than other compounds and even outperformed the positive control temozolomide. Notably, in the presence of 40 μg/mL of IVa, the survival rate of tested tumor cells was less than 10%. Esters showed more potent antitumor activity than amides, particularly against HL-60 cells. Additionally, these compounds demonstrated enhanced water solubility.

Antimicrobial Potential

While specific studies on the antimicrobial potential of this compound are limited, related imidazole-containing compounds have shown promising results. For instance, certain derivatives exhibited good antimicrobial activity . Further research could explore the antimicrobial effects of our compound.

Synthesis and Structural Diversity

The synthesis of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) via multicomponent reactions (MCR) has been explored. Although not directly related to our compound, this research highlights the versatility of similar structures . Investigating the synthetic pathways and structural variations of our compound may yield valuable insights.

Spectroscopic Characterization

For detailed characterization, techniques such as elemental analysis, 1H NMR, and 13C NMR spectroscopy have been employed. These methods provide information about the compound’s structure and functional groups .

Cyclization Modes

The compound 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained through cyclization modes of a glycine-derived enamino amide. The presented synthetic procedure demonstrated high yield and operational simplicity .

Combination Therapies

Given the compound’s potential, exploring combination therapies with established anticancer drugs (e.g., cisplatin, irinotecan) could enhance its efficacy .

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl] N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-4-13-22-21(27)28-16-11-9-15(10-12-16)20(26)24-14(2)19(25)23-17-7-5-6-8-18(17)24/h5-12,14H,3-4,13H2,1-2H3,(H,22,27)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVNZHXJFTKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

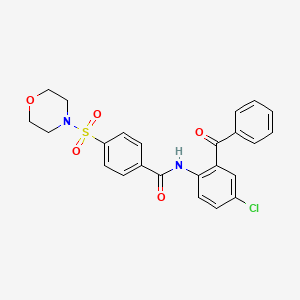

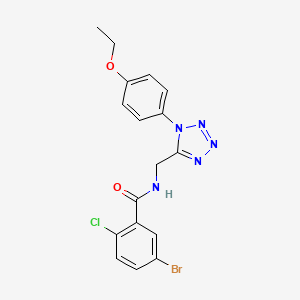

![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

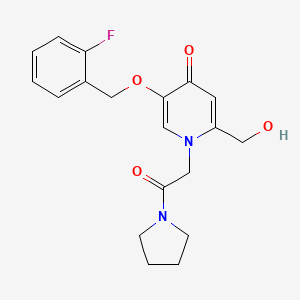

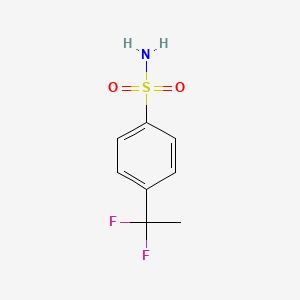

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)

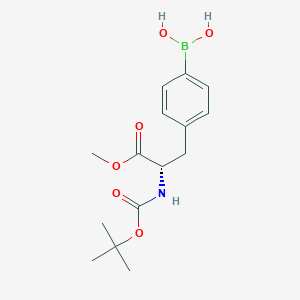

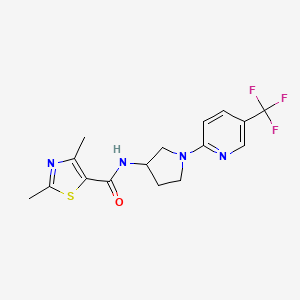

![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)

![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)

![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)